TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

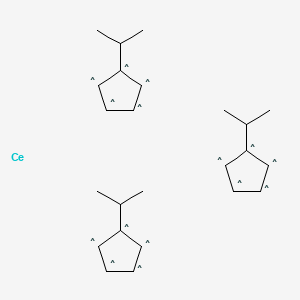

TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM: is an organometallic compound with the molecular formula C24H33Ce . It is known for its violet crystalline appearance and is sensitive to air.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM can be synthesized using atomic layer deposition (ALD) techniques. One common method involves using this compound and de-ionized water as precursors at a temperature of 250°C in a fluidized bed reactor . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is typically produced in small and bulk volumes for research purposes. Companies like Ereztech and American Elements manufacture and sell this compound, offering it in various packaging options such as glass ampules, bottles, or metal ampules .

Analyse Chemischer Reaktionen

Types of Reactions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of the cerium metal center.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the cyclopentadienyl ligands with other ligands under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxide derivatives, while substitution reactions can produce various cerium-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reaction Mechanisms

Tris(i-propylcyclopentadienyl)cerium features cerium as the central metal atom coordinated with three i-propylcyclopentadienyl ligands. Its chemical formula is C15H21Ce, and it appears as a yellow powder with a melting point around 452 °C. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Oxidation: Can be oxidized using agents like oxygen or hydrogen peroxide.

- Reduction: Reduction can occur with agents such as lithium aluminum hydride.

- Substitution: Involves replacing cyclopentadienyl ligands under specific conditions.

The unique structure of Ce(iPrCp)₃ allows it to act as a catalyst in various organic reactions, enhancing its utility in both academic and industrial settings.

Materials Science

This compound is widely used as a precursor for the deposition of cerium-containing thin films. These films are crucial in applications such as:

- Catalysis: The compound facilitates the synthesis of catalysts that enhance reaction rates in chemical processes.

- Electronics: Thin films deposited from Ce(iPrCp)₃ are employed in electronic components due to their unique electrical properties.

Table 1: Applications in Materials Science

| Application | Description |

|---|---|

| Catalysis | Used in synthesizing advanced catalysts |

| Electronics | Forms thin films for electronic components |

| Surface Modification | Coating materials to enhance performance |

Biological and Medical Research

While specific applications in biological contexts are still emerging, Ce(iPrCp)₃ shows potential for:

- Nanomedicine: Its ability to form stable complexes with various ligands could be harnessed for drug delivery systems or imaging applications.

- Antioxidant Properties: Cerium oxide nanoparticles derived from Ce(iPrCp)₃ have demonstrated significant antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related conditions.

Case Study: In Vivo Applications

A study investigated cerium oxide nanoparticles synthesized from Ce(iPrCp)₃ in a model of oxidative stress-induced injury in mice. Results indicated that treatment significantly reduced markers of oxidative stress and improved recovery outcomes compared to control groups .

Wirkmechanismus

The mechanism by which TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM exerts its effects is primarily related to its ability to form stable complexes with various ligands. The cerium metal center can participate in redox reactions, facilitating electron transfer processes. This property is crucial for its applications in catalysis and materials science .

Vergleich Mit ähnlichen Verbindungen

- TRIS(ETHYLCYCLOPENTADIENYL)CERIUM

- TRIS(BIS(TRIMETHYLSILYL)AMINO)CERIUM

- CERIUM(IV) AMMONIUM NITRATE

- CERIUM(III) ACETATE

Uniqueness: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .

Biologische Aktivität

Tris(i-propylcyclopentadienyl)cerium (Ce(iPrCp)₃) is a cerium-based organometallic compound that has garnered attention for its potential biological activities, particularly in the context of nanomedicine and therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily studied for its role as a precursor in the synthesis of cerium oxide nanoparticles (CeNPs), which exhibit unique properties beneficial for various biological applications. The compound's structure allows it to participate in redox reactions, contributing to its antioxidant activity.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- Ce(iPrCp)₃ and its derivatives can enhance cellular antioxidant defenses by promoting the dissociation and nuclear translocation of the Nrf2 transcription factor. This factor activates genes responsible for the synthesis of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

- The ability to increase glutathione (GSH) levels further supports the cellular defense against oxidative stress, which is crucial in mitigating damage from reactive oxygen species (ROS).

- Anti-inflammatory Effects :

-

Cytotoxicity Studies :

- Research indicates that different concentrations of cerium oxide nanoparticles can have varying effects on cell viability. For instance, concentrations around 10−4M have been associated with increased metabolic activity in human fibroblast cultures, while higher concentrations can lead to significant cytotoxic effects .

Table 1: Effects of Ce(iPrCp)₃ on Cell Cultures

| Concentration (M) | Cell Type | Effect on Viability | Statistical Significance |

|---|---|---|---|

| 10−2 | Human Fibroblasts | Cytotoxicity | p < 0.05 |

| 10−4 | Human Mesenchymal Stem Cells | Increased Viability | p < 0.01 |

| 10−6 | Human Keratinocytes | Increased Metabolic Activity | p < 0.01 |

This table summarizes findings from various studies assessing the impact of different concentrations of cerium nanoparticles on various cell types, highlighting their potential therapeutic benefits alongside cytotoxic risks.

Case Study: In Vivo Applications

A study investigated the application of cerium oxide nanoparticles synthesized from Ce(iPrCp)₃ in a model of oxidative stress-induced injury in mice. The results demonstrated that treatment with these nanoparticles significantly reduced markers of oxidative stress and improved recovery outcomes compared to control groups .

Eigenschaften

InChI |

InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVPNPPIUYKBCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Ce |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122528-16-9 |

Source

|

| Record name | Cerium, tris(isopropylcyclopentadienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tris(i-propylcyclopentadienyl)cerium contribute to the enhanced photocatalytic activity of TiO2 in the study?

A1: In the research article [], this compound serves as a precursor for depositing CeO2 onto TiO2 nanoparticles using ALD. The study demonstrates that coating TiO2 with CeO2, using this compound and de-ionized water as precursors, significantly improves its photocatalytic performance. This enhancement is attributed to CeO2 acting as electron-hole (e−/h+) pair trap centers on the TiO2 surface []. These trap centers effectively reduce the recombination rate of photogenerated electron-hole pairs, allowing for a greater number of charge carriers to participate in redox reactions, ultimately leading to increased photocatalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.